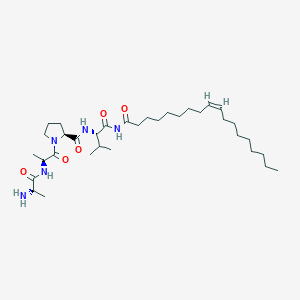
Oleoylalanyl-alanyl-prolyl-valine amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoylalanyl-alanyl-prolyl-valine amide (Oleoyl-AAPV-Amide) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of five amino acids and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Oleoyl-AAPV-Amide is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. It has been shown to bind to the delta opioid receptor, which is involved in pain modulation and inflammation. It also has an affinity for the mu opioid receptor, which is involved in the regulation of pain, mood, and reward.
Biochemical and Physiological Effects:
Oleoyl-AAPV-Amide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Oleoyl-AAPV-Amide in lab experiments is its specificity for the delta opioid receptor, which allows for targeted therapy. It also has a relatively low toxicity profile, making it a safer alternative to traditional opioid medications. However, one limitation is its poor solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Oleoyl-AAPV-Amide. One area of interest is its potential use in the treatment of chronic pain and inflammatory conditions. Another area of interest is its potential use in cancer therapy, either as a standalone treatment or in combination with other therapies. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
There are various methods for synthesizing Oleoyl-AAPV-Amide, but the most common method involves solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Other methods of synthesis include solution-phase peptide synthesis and fragment condensation.
Applications De Recherche Scientifique
Oleoyl-AAPV-Amide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions and chronic pain. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
121258-38-6 |
|---|---|
Formule moléculaire |
C34H61N5O5 |
Poids moléculaire |
619.9 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-[[(Z)-octadec-9-enoyl]amino]-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H61N5O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-29(40)37-33(43)30(25(2)3)38-32(42)28-22-21-24-39(28)34(44)27(5)36-31(41)26(4)35/h13-14,25-28,30H,6-12,15-24,35H2,1-5H3,(H,36,41)(H,38,42)(H,37,40,43)/b14-13-/t26-,27-,28-,30-/m0/s1 |
Clé InChI |
JPYFZHKSMACEQL-CBEAGQJSSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Séquence |
AAPV |
Synonymes |
Ol-Ala-Ala-Pro-Val-NH2 oleoylalanyl-alanyl-prolyl-valinamide oleoylalanyl-alanyl-prolyl-valine amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
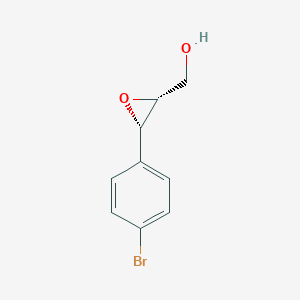
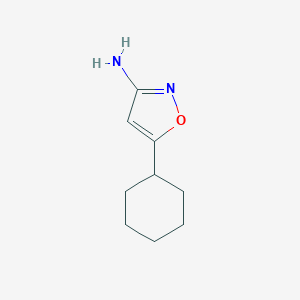

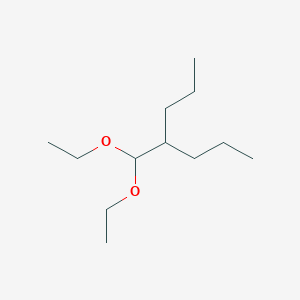
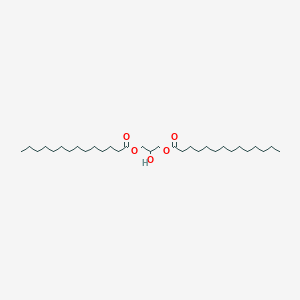

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
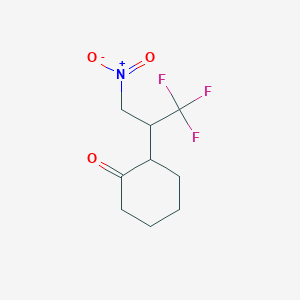
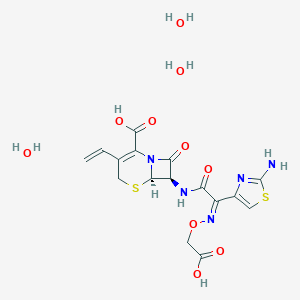
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
